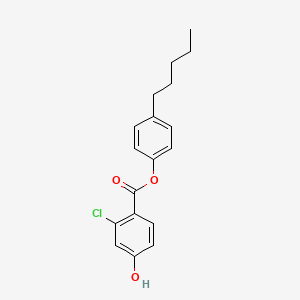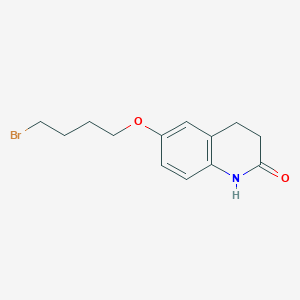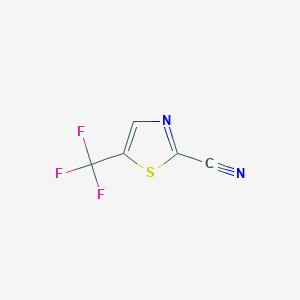
5-(Pyridin-2-yl)furan-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Pyridin-2-yl)furan-2-carboxylic acid: is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring and a furan ring, both of which are fused to a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Pyridin-2-yl)furan-2-carboxylic acid typically involves the reaction of pyridine-2-carboxylic acid with furan-2-carboxylic acid under specific conditions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form a cyclic compound. In this case, the furan ring acts as the diene, and the pyridine ring acts as the dienophile. The reaction is usually carried out in the presence of a catalyst such as palladium or platinum at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 5-(Pyridin-2-yl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated or aminated derivatives.
Applications De Recherche Scientifique
Chemistry: 5-(Pyridin-2-yl)furan-2-carboxylic acid is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds with potential pharmaceutical applications .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its unique structure allows it to act as a probe in various biochemical assays .
Medicine: The compound has shown potential as an antimicrobial agent. Its derivatives are being investigated for their ability to inhibit the growth of bacteria and fungi, making it a promising candidate for the development of new antibiotics .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of polymers, dyes, and other industrial products .
Mécanisme D'action
The mechanism of action of 5-(Pyridin-2-yl)furan-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can disrupt metabolic pathways and cellular processes, leading to antimicrobial effects .
Molecular Targets and Pathways:
Enzymes: The compound targets enzymes involved in bacterial cell wall synthesis, leading to cell lysis and death.
Comparaison Avec Des Composés Similaires
2-Furoic acid: A simpler compound with only a furan ring and a carboxylic acid group.
Pyridine-2-carboxylic acid: Contains only a pyridine ring and a carboxylic acid group.
5-Nitro-2-furoic acid: Similar structure but with a nitro group attached to the furan ring.
Uniqueness: 5-(Pyridin-2-yl)furan-2-carboxylic acid is unique due to the presence of both a pyridine and a furan ring in its structure. This dual-ring system imparts distinct chemical properties, making it more versatile in chemical reactions and applications compared to its simpler counterparts .
Propriétés
Formule moléculaire |
C10H7NO3 |
|---|---|
Poids moléculaire |
189.17 g/mol |
Nom IUPAC |
5-pyridin-2-ylfuran-2-carboxylic acid |
InChI |
InChI=1S/C10H7NO3/c12-10(13)9-5-4-8(14-9)7-3-1-2-6-11-7/h1-6H,(H,12,13) |
Clé InChI |
MDRFJTVNHCIWPT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=CC=C(O2)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5-(Pyridin-3-YL)-1,2-oxazol-3-YL]methanamine](/img/structure/B8695297.png)
![(7-Chlorofuro[2,3-c]pyridin-5-yl)methanol](/img/structure/B8695307.png)
![N-(diphenylmethyl)-2-[(4-fluorophenyl)formamido]acetamide](/img/structure/B8695310.png)







![5H-Dibenzo[a,d]cycloheptene-5-carbonitrile](/img/structure/B8695377.png)

